molecular formula C15H10Cl2O3 B1292245 2-Acetoxy-2',4'-dichlorobenzophenone CAS No. 890098-78-9

2-Acetoxy-2',4'-dichlorobenzophenone

Cat. No.: B1292245
CAS No.: 890098-78-9
M. Wt: 309.1 g/mol
InChI Key: LOAMENJERPVGKK-UHFFFAOYSA-N
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Description

2-Acetoxy-2’,4’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,4’-dichlorobenzophenone typically involves the acylation of 2,4-dichlorobenzoyl chloride with phenyl acetate. The reaction is carried out in the presence of a catalyst such as aluminum chloride, which facilitates the acylation process. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at low temperatures to control the rate of reaction and prevent side reactions.

    Solvent: A non-polar solvent like petroleum ether is often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-2’,4’-dichlorobenzophenone may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,4’-dichlorobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of chlorine atoms.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetoxy group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Product: The primary product of hydrolysis is 2-hydroxy-2’,4’-dichlorobenzophenone.

Scientific Research Applications

2-Acetoxy-2’,4’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,4’-dichlorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate that can interact with proteins and enzymes. The dichloro groups enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    2-Acetoxybenzophenone: Lacks the dichloro groups, resulting in different chemical properties and reactivity.

Uniqueness

2-Acetoxy-2’,4’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(2,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-12(14)15(19)11-7-6-10(16)8-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAMENJERPVGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641598
Record name 2-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-78-9
Record name 2-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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